

"Anticancer agent 216" chemical structure and properties

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Compound of Interest

Compound Name: Anticancer agent 216

Cat. No.: B12368732

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In-Depth Technical Guide: Anticancer Agent 216

For Researchers, Scientists, and Drug Development Professionals

Introduction

Anticancer agent 216 (CAS Number: 2916406-02-3) is a potent synthetic derivative of camptothecin, a naturally occurring quinoline alkaloid. Camptothecins represent a critical class of chemotherapeutic agents that primarily function by inhibiting DNA topoisomerase I, an enzyme essential for DNA replication and repair. This inhibition leads to DNA damage and the induction of apoptosis in rapidly dividing cancer cells. **Anticancer agent 216** has demonstrated significant cytotoxic activity against various cancer cell lines, positioning it as a compound of interest for further preclinical and clinical investigation. This document provides a comprehensive overview of its chemical structure, properties, mechanism of action, and relevant experimental protocols.

Chemical Structure and Properties

While a definitive, publicly disclosed chemical structure for **Anticancer Agent 216** is not available, its molecular formula is $C_{23}H_{21}N_3O_6$. As a camptothecin analog, it retains the characteristic pentacyclic ring structure essential for its biological activity. The modifications from the parent compound likely contribute to its specific cytotoxic potency and pharmacological properties.

Table 1: Physicochemical Properties of **Anticancer Agent 216**

Property	Value	Source
CAS Number	2916406-02-3	Vendor Information
Molecular Formula	C ₂₃ H ₂₁ N ₃ O ₆	Vendor Information
Molecular Weight	435.43 g/mol	Calculated
Boiling Point (Predicted)	833.9 ± 65.0 °C	ChemicalBook
Density (Predicted)	1.58 ± 0.1 g/cm ³	ChemicalBook

Biological Activity and Mechanism of Action

Cytotoxicity

Anticancer agent 216 exhibits potent cytotoxic effects against human cancer cell lines. Notably, it has been shown to inhibit the growth of breast cancer cells with high efficacy.[\[1\]](#)

Table 2: In Vitro Cytotoxicity of **Anticancer Agent 216**

Cell Line	Cancer Type	IC ₅₀ (nM)
MCF-7	Breast Adenocarcinoma	9.6
MDA-MB-231	Breast Adenocarcinoma	11.6

Mechanism of Action: Topoisomerase I Inhibition

The primary mechanism of action for **Anticancer agent 216**, consistent with other camptothecin analogs, is the inhibition of DNA topoisomerase I. This enzyme relieves torsional stress in DNA during replication and transcription by inducing transient single-strand breaks. **Anticancer agent 216** stabilizes the covalent complex formed between topoisomerase I and DNA (the "cleavable complex"), preventing the re-ligation of the DNA strand. This stabilization leads to the accumulation of single-strand breaks.

During the S-phase of the cell cycle, the collision of the replication fork with these stabilized cleavable complexes results in the conversion of single-strand breaks into irreversible double-

strand breaks. The accumulation of these double-strand breaks triggers a cascade of cellular responses, ultimately leading to cell cycle arrest and apoptosis.

Signaling Pathways

The cellular response to the DNA damage induced by **Anticancer agent 216** involves the activation of several key signaling pathways. These pathways coordinate to either repair the DNA damage or, if the damage is too extensive, initiate programmed cell death.

Signaling Pathways Activated by Anticancer Agent 216

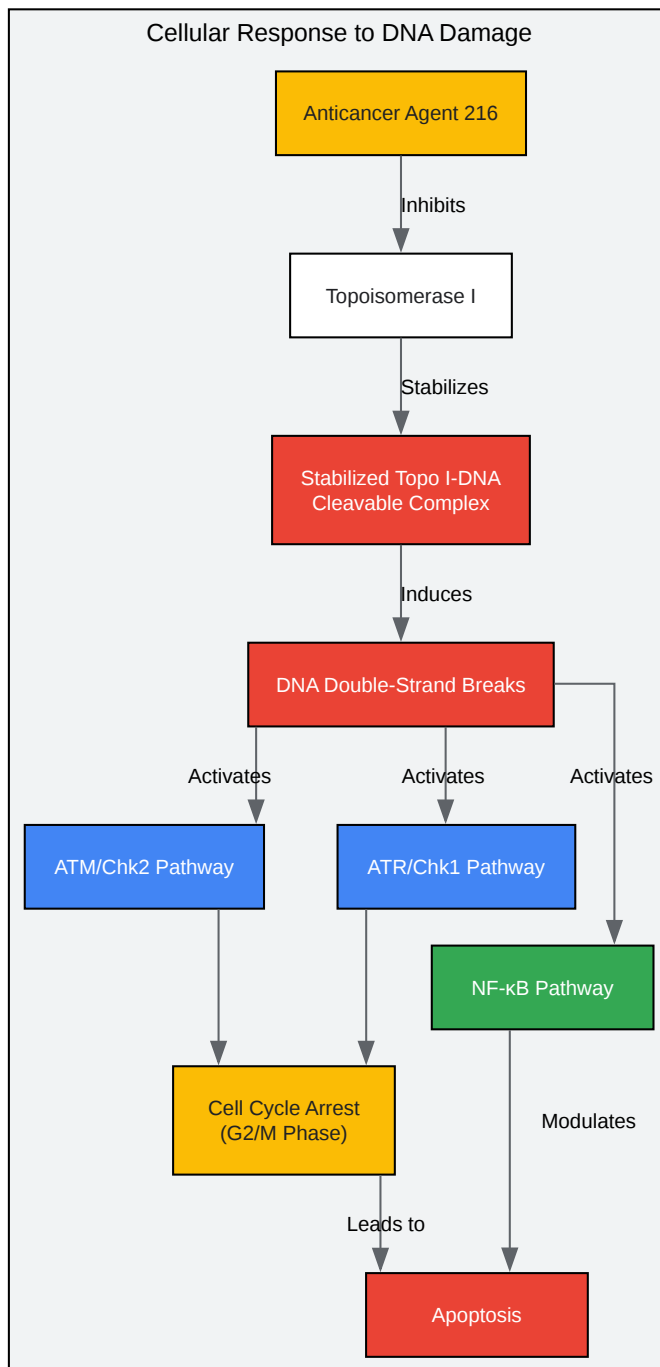
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Figure 1. Signaling pathways activated by **Anticancer Agent 216**.

Experimental Protocols

The following protocols are representative methodologies for the in vitro evaluation of **Anticancer agent 216**, based on standard procedures for camptothecin analogs.

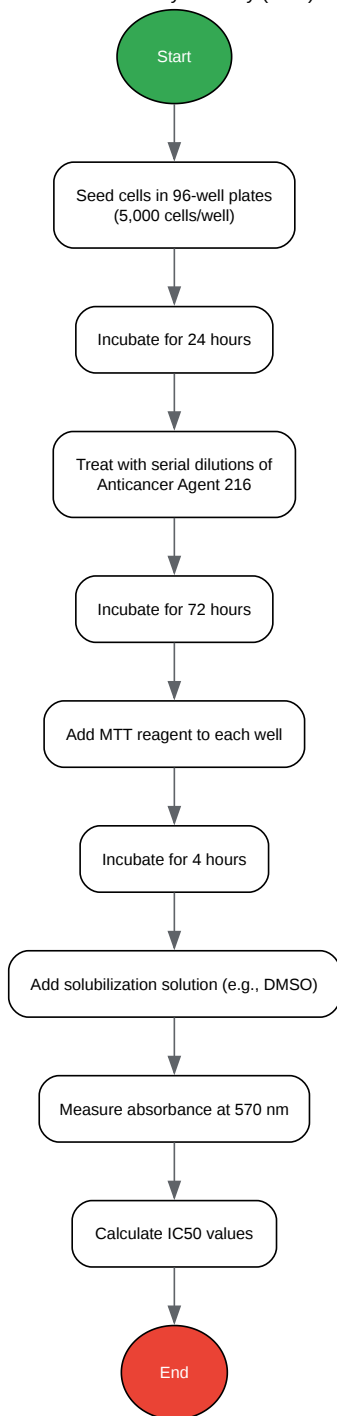
Cell Culture

- Cell Lines: MCF-7 and MDA-MB-231 human breast cancer cell lines.
- Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
- Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO₂.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is designed to determine the IC₅₀ value of **Anticancer agent 216**.

Workflow for In Vitro Cytotoxicity (MTT) Assay



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Figure 2. Workflow for In Vitro Cytotoxicity (MTT) Assay.

Methodology:

- **Cell Seeding:** Plate cells in 96-well microplates at a density of 5,000 cells per well in 100 μ L of culture medium and incubate for 24 hours.
- **Drug Preparation:** Prepare a stock solution of **Anticancer agent 216** in dimethyl sulfoxide (DMSO). Create a series of dilutions in the culture medium to achieve the desired final concentrations.
- **Treatment:** Replace the medium in each well with 100 μ L of medium containing the various concentrations of **Anticancer agent 216**. Include a vehicle control (DMSO) and a no-treatment control.
- **Incubation:** Incubate the plates for 72 hours.
- **MTT Addition:** Add 20 μ L of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
- **Solubilization:** Remove the medium and add 150 μ L of DMSO to each well to dissolve the formazan crystals.
- **Absorbance Reading:** Measure the absorbance at 570 nm using a microplate reader.
- **Data Analysis:** Calculate the percentage of cell viability relative to the control and determine the IC₅₀ value using non-linear regression analysis.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol is used to quantify the induction of apoptosis by **Anticancer agent 216**.

Methodology:

- **Cell Treatment:** Seed cells in 6-well plates and treat with **Anticancer agent 216** at its IC₅₀ and 2x IC₅₀ concentrations for 48 hours.
- **Cell Harvesting:** Harvest the cells by trypsinization, wash with cold PBS, and resuspend in 1X Annexin V binding buffer.
- **Staining:** Add 5 μ L of Annexin V-FITC and 5 μ L of Propidium Iodide (PI) to the cell suspension.

- Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
- Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

Conclusion

Anticancer agent 216 is a promising camptothecin analog with potent in vitro activity against breast cancer cell lines. Its mechanism of action through topoisomerase I inhibition is well-established for this class of compounds. The provided data and protocols offer a foundational guide for researchers interested in further exploring the therapeutic potential of this agent. Future studies should focus on elucidating its detailed chemical structure, expanding the scope of its in vitro and in vivo efficacy, and investigating its pharmacokinetic and toxicological profiles.

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References

- 1. medchemexpress.com [medchemexpress.com]
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